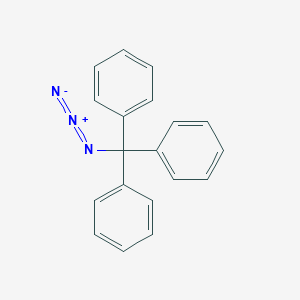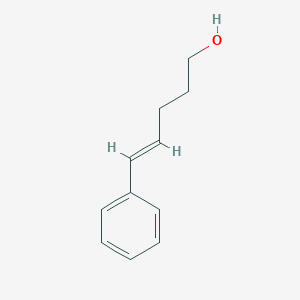
Tin Sn-117
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin Sn-117, also known as Tin-117, is a stable isotope of tin with an atomic number of 50 and a mass number of 117. It contains 50 protons and 67 neutrons. Tin-117 is one of the ten stable isotopes of tin and has a natural abundance of approximately 7.68% . This isotope is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Tin-117 can be produced through various synthetic routes. One common method involves the use of accelerators, where high-energy particles are directed at target materials to induce nuclear reactions. For instance, the Sb (p,x) and Cd-116 (α,3n) reactions are known to provide high yields of Tin-117 . These reactions typically require specific conditions, such as high temperatures and controlled environments, to ensure the desired isotope is produced efficiently.
Industrial Production Methods
In industrial settings, Tin-117 is often produced using commercial cyclotrons. The production process involves bombarding a cadmium target with alpha particles, resulting in the formation of Tin-117 . This method allows for the production of high-purity Tin-117, which is essential for its various applications.
化学反応の分析
Types of Reactions
Tin-117 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of tin and the specific conditions under which the reactions occur.
Common Reagents and Conditions
Oxidation: Tin-117 can react with oxygen to form tin oxides. This reaction typically occurs at elevated temperatures.
Reduction: Tin-117 can be reduced by hydrogen or other reducing agents to form elemental tin.
Substitution: Tin-117 can participate in substitution reactions with halogens, such as chlorine, to form tin halides.
Major Products
The major products formed from these reactions include tin oxides, tin halides, and elemental tin. These products have various applications in different fields, including materials science and catalysis.
科学的研究の応用
Tin-117 has a wide range of scientific research applications:
Chemistry: Tin-117 is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, Tin-117 is used for labeling biomolecules, allowing researchers to track and study biological processes.
Medicine: Tin-117 is used in medical imaging and therapy.
Industry: Tin-117 is used in the production of high-tech materials, such as semiconductors and advanced alloys.
作用機序
The mechanism by which Tin-117 exerts its effects depends on its specific application. In medical imaging, Tin-117 is used as a radiotracer, where it emits gamma rays that can be detected by imaging equipment. In targeted radiotherapy, Tin-117 can deliver therapeutic radiation to specific tissues, causing damage to cancer cells while minimizing harm to surrounding healthy tissues . The molecular targets and pathways involved in these processes vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Tin-117 can be compared with other stable isotopes of tin, such as Tin-116, Tin-118, and Tin-119. These isotopes share similar chemical properties but differ in their nuclear properties and specific applications.
Uniqueness
What sets Tin-117 apart from other isotopes is its specific nuclear properties, such as its stable nature and the types of radiation it emits. These properties make Tin-117 particularly suitable for applications in medical imaging and therapy, where precise and controlled radiation is required .
Conclusion
Tin-117 is a versatile and valuable isotope with a wide range of applications in scientific research, medicine, and industry. Its unique properties and stable nature make it an essential tool for researchers and professionals in various fields.
特性
CAS番号 |
13981-59-4 |
|---|---|
分子式 |
Sn |
分子量 |
116.902954 g/mol |
IUPAC名 |
tin-117 |
InChI |
InChI=1S/Sn/i1-2 |
InChIキー |
ATJFFYVFTNAWJD-YPZZEJLDSA-N |
SMILES |
[Sn] |
異性体SMILES |
[117Sn] |
正規SMILES |
[Sn] |
同義語 |
117Sn isotope Sn-117 isotope Tin-117 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


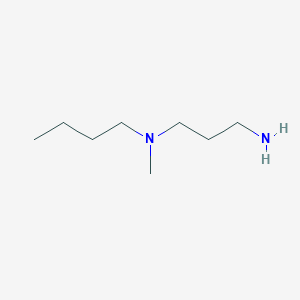
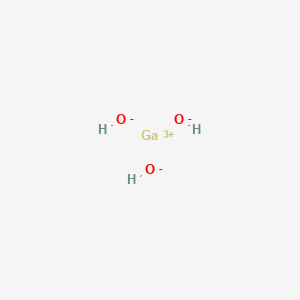

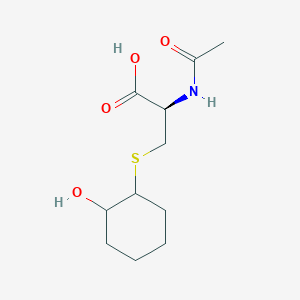
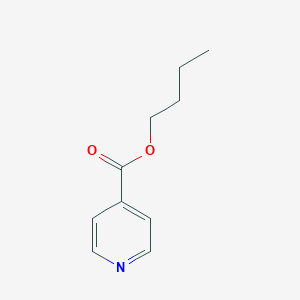
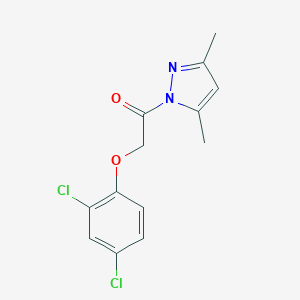
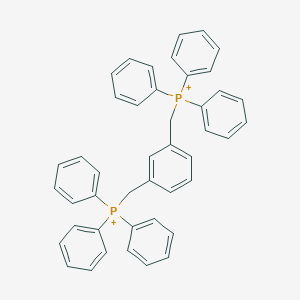
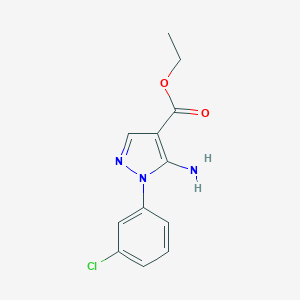

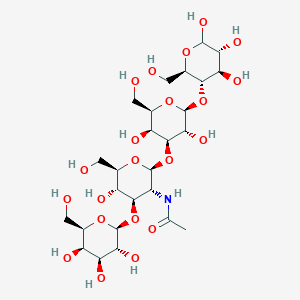
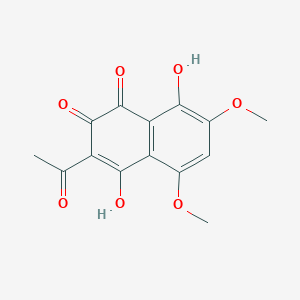
![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
